molecular formula C14H15NO4 B2987464 2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-29-8

2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2987464
M. Wt: 261.277
InChI Key: RHCLAPJWVLNMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2-Amino-2-(1,3-benzodioxol-5-yl)acetic acid . The benzodioxol group is a common motif in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure would likely feature a bicyclic pentane ring attached to a benzodioxol ring, with an amino group and an acetic acid group attached to one of the carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzodioxol ring and the presence of the amino and acetic acid functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and acetic acid groups would likely make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities .

properties

IUPAC Name

2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c15-11(12(16)17)14-4-13(5-14,6-14)8-1-2-9-10(3-8)19-7-18-9/h1-3,11H,4-7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCLAPJWVLNMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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